molecular formula C22H28N2O7S B12740366 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((3-(carboxy-3-(4-(2-methylpropoxy)phenyl)-1-oxopropyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta))- CAS No. 60947-82-2

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((3-(carboxy-3-(4-(2-methylpropoxy)phenyl)-1-oxopropyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta))-

Katalognummer: B12740366
CAS-Nummer: 60947-82-2
Molekulargewicht: 464.5 g/mol
InChI-Schlüssel: DIFAQMIHFZFVLQ-KTWXZFIHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((3-(carboxy-3-(4-(2-methylpropoxy)phenyl)-1-oxopropyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta))-, is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure that includes sulfur and nitrogen atoms, making it an interesting subject for chemical research.

Eigenschaften

CAS-Nummer

60947-82-2

Molekularformel

C22H28N2O7S

Molekulargewicht

464.5 g/mol

IUPAC-Name

(2S,5R,6R)-6-[[3-carboxy-3-[4-(2-methylpropoxy)phenyl]propanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C22H28N2O7S/c1-11(2)10-31-13-7-5-12(6-8-13)14(20(27)28)9-15(25)23-16-18(26)24-17(21(29)30)22(3,4)32-19(16)24/h5-8,11,14,16-17,19H,9-10H2,1-4H3,(H,23,25)(H,27,28)(H,29,30)/t14?,16-,17+,19-/m1/s1

InChI-Schlüssel

DIFAQMIHFZFVLQ-KTWXZFIHSA-N

Isomerische SMILES

CC(C)COC1=CC=C(C=C1)C(CC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)C(=O)O

Kanonische SMILES

CC(C)COC1=CC=C(C=C1)C(CC(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the bicyclic core: This step often involves cyclization reactions using appropriate precursors.

    Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for manufacturing specialty chemicals.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example:

    Molecular targets: Such as enzymes or receptors.

    Pathways: Involving signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds may include other bicyclic structures with sulfur and nitrogen atoms, such as:

    Penicillins: Antibiotics with a similar bicyclic core.

    Cephalosporins: Another class of antibiotics with a related structure.

Uniqueness

This compound is unique due to its specific functional groups and the arrangement of atoms within its bicyclic core. This uniqueness may confer specific properties and applications that distinguish it from other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.